(2,5-Dichlorophenyl)methanethiol
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Overview
Description
(2,5-Dichlorophenyl)methanethiol is an organic compound with the molecular formula C₇H₆Cl₂S. It is characterized by the presence of two chlorine atoms attached to a benzene ring and a thiol group (-SH) attached to a methylene bridge (-CH₂-). This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
- The primary target of (2,5-Dichlorophenyl)methanethiol is selenium-binding protein 1 (SELENBP1) . SELENBP1 acts as a methanethiol oxidase (MTO) , catalyzing the oxidation of methanethiol to formaldehyde, hydrogen peroxide (H₂O₂), and hydrogen sulfide (H₂S) in the presence of oxygen .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,5-Dichlorophenyl)methanethiol can be synthesized through several methods. One common route involves the reaction of 2,5-dichlorobenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl)methanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of a suitable solvent are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Dichlorophenyl)methanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)methanethiol
- (3,5-Dichlorophenyl)methanethiol
- (2,6-Dichlorophenyl)methanethiol
Uniqueness
(2,5-Dichlorophenyl)methanethiol is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
(2,5-dichlorophenyl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLPKTUDTRJRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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